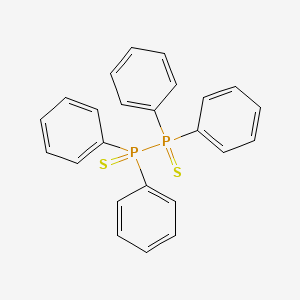![molecular formula C17H11N B14748729 Benzo[6,7]cyclohepta[1,2-b]indole CAS No. 237-44-5](/img/structure/B14748729.png)
Benzo[6,7]cyclohepta[1,2-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[6,7]cyclohepta[1,2-b]indole is a complex heterocyclic compound that features a fused ring system combining an indole and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing benzo[6,7]cyclohepta[1,2-b]indole involves the rhodium-catalyzed mono-ortho C–H activation/carbenoid insertion/aldol-type cyclization of 3-aldehyde-2-phenyl-1H-indoles with diazo compounds . This method provides a novel approach to the compound with a broad range of substrate scope in an air atmosphere.
Industrial Production Methods
The gram-scale and versatile late-stage transformations demonstrated in research indicate its feasibility for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzo[6,7]cyclohepta[1,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzo[6,7]cyclohepta[1,2-b]indole has several scientific research applications:
Mechanism of Action
The mechanism by which benzo[6,7]cyclohepta[1,2-b]indole exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Indole: An aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring.
Cyclohepta[b]indole: A compound with a similar fused ring system but different structural arrangement.
Tetrahydrocarbazole: A compound with a similar core structure but different functional groups.
Uniqueness
Benzo[6,7]cyclohepta[1,2-b]indole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and stability .
Properties
CAS No. |
237-44-5 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
18-azatetracyclo[9.7.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C17H11N/c1-2-8-13-12(6-1)7-5-10-15-14-9-3-4-11-16(14)18-17(13)15/h1-11H |
InChI Key |
VAFQHSCSNQDCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C3C2=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


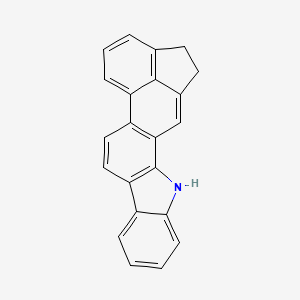
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
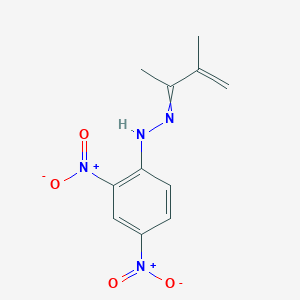

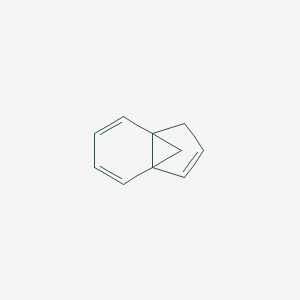


![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
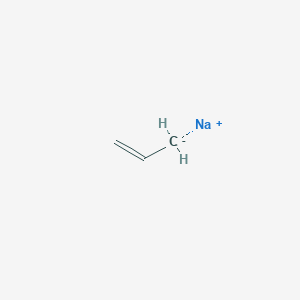
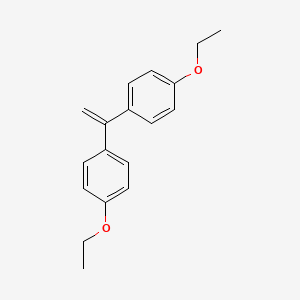
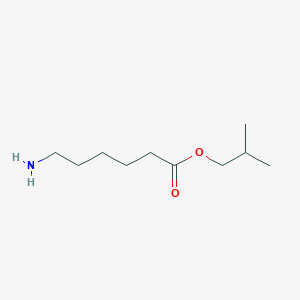
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
